molecular formula C10H8FNO2 B2704784 1-(3-Fluorophenyl)pyrrolidine-2,5-dione CAS No. 60693-35-8

1-(3-Fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B2704784
CAS No.: 60693-35-8
M. Wt: 193.177
InChI Key: HSMFAQLWGRQZPS-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a fluorophenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the fluorine atom in the phenyl ring enhances its chemical stability and biological activity, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)pyrrolidine-2,5-dione can be synthesized through various methods. One common approach involves the cyclization of N-substituted amino acids or their derivatives. For instance, the reaction of 3-fluoroaniline with maleic anhydride under reflux conditions can yield the desired compound. The reaction typically requires a solvent such as toluene or xylene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Fluorophenyl)pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

    Pyrrolidine-2,3-dione: Another pyrrolidine derivative with similar structural features but different biological activities.

    3-(2-Fluorophenyl)pyrrolidine-2,5-dione: A closely related compound with a fluorine atom in a different position on the phenyl ring.

    1-(4-Fluorophenyl)pyrrolidine-2,5-dione: A structural isomer with the fluorine atom in the para position.

Uniqueness: 1-(3-Fluorophenyl)pyrrolidine-2,5-dione is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics, making it a distinct compound for drug development .

Properties

IUPAC Name

1-(3-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMFAQLWGRQZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876211
Record name M-FLUORO-N-PHENYLSUCCINIMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60693-35-8
Record name M-FLUORO-N-PHENYLSUCCINIMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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